Cas no 1365970-03-1 (Glecaprevir)

Glecaprevir Chemical and Physical Properties
Names and Identifiers
-
- Glecaprevir API
- (1R,2R)-N-[[[(1R,2R)-2-[[4,4-Difluoro-4-(3-hydroxy-2-quinoxalinyl)-2-buten-1-yl]oxy]cyclopentyl]oxy]carbonyl]-3-methyl-L-valyl-(4R)-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide cyclic (1→2)-ether
- A 1282576.0
- ABT 493
- Glecaprevir
- K6BUU8J72P
- (3aR,7S,10S,12R,21E,24aR)-7-tert-butyl-N-{(1R,2R)-2(difluoromethyl)-1-[(1-methylcyclopropane-1-
- ABT-493
- 3,6]trioxadiazacyclononadecino[11,12-b]quinoxaline-10-carboxamide
- (3aR,7S,10S,12R,21E,24aR)-7-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclop ropyl]-20,20-difluoro-5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12-methanocyclopenta[18,19][1,10,17, 3,6]trioxadiazacyclononadecino[11,12-b]quinoxaline-10-carboxamide
- GLECAPREVIR [WHO-DD]
- CS-8098
- (3aR,7S,10S,12R,21E,24aR)-7-tert-butyl-N-{(1R,2R)-2- (difluoromethyl)-1-[(1-methylcyclopropane-1-sulfonyl)carbamoyl]cyclopropyl}-20,20-difluoro- 5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12- methanocyclopenta[18,19][1,10,17,3,6]trioxadiazacyclononadecino[11,12-b]quinoxaline-10- carboxamide hydrate
- O31
- HY-17634
- A-12825760
- SCHEMBL25295370
- (1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide
- BDBM50573891
- 1365970-03-1
- Glecaprevir [USAN]
- A-1282576
- D84121
- GLECAPREVIR [MI]
- GLECAPREVIR [ORANGE BOOK]
- MAVYRET COMPONENT GLECAPREVIR
- SCHEMBL883097
- UNII-K6BUU8J72P
- ABT-493(Glecaprevir)?
- s5720
- AC-33419
- ABT493
- GLECAPREVIR [INN]
- GTPL11267
- 1365970-03-1 (free)
- (3aR,7S,10S,12R,21E,24aR)-7-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-20,20-difluoro-5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12-methanocyclopenta[18,19][1,10,17,3,6]trioxadiazacyclononadecino[11,12-b]quinoxaline-10-carboxamide
- DB13879
- ropyl]-20,20-difluoro-5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12-methanocyclopenta[18,19][1,10,17,
- (1R,14Z,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide
- DTXSID901027945
- A-1282576.0
- ABT 493; (3aR,7S,10S,12R,21E,24aR)-7-tert-Butyl-N-((1R,2R)-2-(difluoromethyl)-1-((1-methylcyclopropane-1-sulfonyl)carbamoyl)cyclopropyl)-20,20-difluoro-5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12-methanocyclopenta(18,19)(1,10,17,3,6)trioxadiazacyclononadecino(11,12-b)quinoxaline-10-carboxamide;
- (3aR,7S,10S,12R,21E,24aR)-7-tert-butyl-N-{(1R,2R)-2(difluoromethyl)-1-[(1-methylcyclopropane-1-sulfonyl)carbamoyl]cyclopropyl}-20,20-difluoro5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12methanocyclopenta[18,19][1,10,17,3,6]trioxadiazacyclononadecino[11,12-b]quinoxaline-10carboxamide
- NS00133774
- EX-A1940
- (3aR,7S,10S,12R,21E,24aR)-7-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclop
- Glecaprevir (USAN/INN)
- (3aR,7S,10S,12R,21E,24aR)-7-tert-butyl-N-((1R,2R)-2-(difluoromethyl)-1-((1-methylcyclopropane-1-sulfonyl)carbamoyl)cyclopropyl)-20,20-difluoro-5,8-dioxo-2,3,3a,5,6,7,8,11,12,20,23,24a-dodecahydro-1H,10H-9,12-methanocyclopenta(18,19)(1,10,17,3,6)trioxadiazacyclononadecino(11,12-b)quinoxaline-10-carboxamide
- Maviret
- CHEMBL3545363
- Cyclopropanecarboxamide, N-((((1R,2R)-2-((4,4-difluoro-4-(3-hydroxy-2-quinoxalinyl)-2-buten-1-yl)oxy)cyclopentyl)oxy)carbonyl)-3-methyl-L-valyl-(4R)-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-((1-methylcyclopropyl)sulfonyl)-, cyclic (1->2)-ether, (1R,2R)-
- D10814
-
- Inchi: 1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8-/t20-,21+,24+,25-,26-,28-,37-/m1/s1
- InChI Key: MLSQGNCUYAMAHD-ZSXAAYSXSA-N
- SMILES: S(C1(C)CC1)(NC([C@]1(C[C@H]1C(F)F)NC([C@@H]1C[C@@H]2CN1C([C@H](C(C)(C)C)NC(=O)O[C@@H]1CCC[C@H]1OCC=CC(C1C(=NC3C=CC=CC=3N=1)O2)(F)F)=O)=O)=O)(=O)=O |c:41|
Computed Properties
- Exact Mass: 838.29831089 g/mol
- Monoisotopic Mass: 838.29831089 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 58
- Rotatable Bond Count: 7
- Complexity: 1760
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 204
- Molecular Weight: 838.9
Experimental Properties
- Density: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (2.9E-3 g/L) (25 ºC),
Glecaprevir Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Glecaprevir Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22572-2mg |
Glecaprevir |
1365970-03-1 | 98% | 2mg |
¥1457.00 | 2023-09-09 | |
MedChemExpress | HY-17634-10mM*1 mL in DMSO |
Glecaprevir |
1365970-03-1 | 99.92% | 10mM*1 mL in DMSO |
¥830 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5126-25mg |
Glecaprevir |
1365970-03-1 | 99.16% | 25mg |
¥ 1526 | 2023-09-07 | |
Ambeed | A471517-1mg |
(33R,35S,91R,92R,5S,E)-5-(tert-Butyl)-N-((1R,2R)-2-(difluoromethyl)-1-(((1-methylcyclopropyl)sulfonyl)carbamoyl)cyclopropyl)-14,14-difluoro-4,7-dioxo-2,8,10-trioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopentanacyclotetradecaphan-12-ene-35-carboxamide |
1365970-03-1 | 98% | 1mg |
$13.0 | 2025-02-19 | |
ChemScence | CS-8098-100mg |
Glecaprevir |
1365970-03-1 | 99.93% | 100mg |
$605.0 | 2022-04-27 | |
ChemScence | CS-8098-10mg |
Glecaprevir |
1365970-03-1 | 99.93% | 10mg |
$99.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5126-5 mg |
Glecaprevir |
1365970-03-1 | 99.86% | 5mg |
¥498.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22572-5mg |
Glecaprevir |
1365970-03-1 | 98% | 5mg |
¥2584.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22572-25mg |
Glecaprevir |
1365970-03-1 | 98% | 25mg |
¥7808.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5126-100 mg |
Glecaprevir |
1365970-03-1 | 99.86% | 100MG |
¥4917.00 | 2022-04-26 |
Glecaprevir Related Literature
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Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
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2. Medicinal chemistry strategies for discovering antivirals effective against drug-resistant virusesYue Ma,Estrella Frutos-Beltrán,Dongwei Kang,Christophe Pannecouque,Erik De Clercq,Luis Menéndez-Arias,Xinyong Liu,Peng Zhan Chem. Soc. Rev. 2021 50 4514
-
Kaushik Chakrabarti,Michael M. Wade Wolfe,Shuo Guo,Joseph W. Tucker,Jisun Lee,Nathaniel K. Szymczak Chem. Sci. 2024 15 1752
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Jeroen B. I. Sap,Claudio F. Meyer,Natan J. W. Straathof,Ndidi Iwumene,Christopher W. am Ende,Andrés A. Trabanco,Véronique Gouverneur Chem. Soc. Rev. 2021 50 8214
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5. Palladium-catalyzed highly selective gem-difluoroallylation of propargyl sulfonates with gem-difluoroallylboronHao-Wen Li,Yun-Cheng Luo,Ling-Chao Yu,Xingang Zhang Chem. Commun. 2023 59 4241
Additional information on Glecaprevir
Glecaprevir (CAS No. 1365970-03-1): A Comprehensive Overview of Its Mechanism, Applications, and Current Research Trends
Glecaprevir, with the CAS number 1365970-03-1, is a potent direct-acting antiviral (DAA) agent primarily used in the treatment of chronic hepatitis C virus (HCV) infection. As a NS3/4A protease inhibitor, it plays a critical role in disrupting the viral lifecycle by preventing the cleavage of HCV polyproteins, essential for viral replication. This mechanism has positioned Glecaprevir as a cornerstone in modern HCV therapy, often combined with pibrentasvir in the widely recognized Mavyret regimen.
The rise of Glecaprevir aligns with the global push to eliminate HCV by 2030, a goal set by the World Health Organization (WHO). Patients and researchers frequently search for terms like "Glecaprevir side effects," "Glecaprevir and pibrentasvir combination," and "HCV treatment success rates," reflecting the demand for accessible, effective therapies. Clinical trials have demonstrated sustained virologic response (SVR) rates exceeding 95% across multiple HCV genotypes, including challenging cases like genotype 3.
Beyond its clinical efficacy, Glecaprevir has sparked interest in drug resistance profiling and real-world effectiveness studies. Searches for "Glecaprevir resistance-associated substitutions (RAS)" highlight concerns about viral adaptability, while queries like "Glecaprevir cost and accessibility" underscore socioeconomic barriers to treatment. The drug’s pharmacokinetic profile, including its hepatic metabolism and minimal renal excretion, makes it suitable for patients with renal impairment—a frequent topic in patient forums.
Recent advancements focus on optimizing Glecaprevir-based regimens for special populations, such as HIV/HCV co-infected individuals and post-liver transplant patients. The 8-week treatment duration for most patients, compared to older interferon-based therapies, represents a paradigm shift in HCV management. However, discussions persist around "Glecaprevir drug interactions," particularly with CYP3A inducers or OATP1B inhibitors, necessitating careful medication reconciliation.
From a molecular standpoint, Glecaprevir’s macrocyclic structure enhances binding affinity to the NS3/4A protease active site. Researchers investigating "Glecaprevir synthesis" or "patent expiration dates" contribute to ongoing debates about generic drug development. Meanwhile, public health initiatives leverage its high barrier to resistance to reduce HCV transmission in high-risk groups.
In summary, Glecaprevir (CAS 1365970-03-1) exemplifies the success of targeted antiviral therapy, addressing both medical needs and patient-centric concerns. Its integration into global elimination strategies continues to evolve, driven by real-world data and innovations in personalized medicine.
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